

# 2-Amino-3-bromo-5-methylbenzoic acid

## molecular weight and formula

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### Compound of Interest

Compound Name: 2-Amino-3-bromo-5-methylbenzoic acid

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An In-Depth Technical Guide to **2-Amino-3-bromo-5-methylbenzoic Acid**

## Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of **2-Amino-3-bromo-5-methylbenzoic acid**, a pivotal chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and materials science, offering insights into its synthesis, properties, and diverse applications.

## Core Molecular and Physicochemical Profile

**2-Amino-3-bromo-5-methylbenzoic acid** is an aromatic organic compound featuring amino, bromo, and carboxylic acid functional groups. This unique substitution pattern makes it a versatile building block in complex organic synthesis.

A summary of its key quantitative data is presented below:

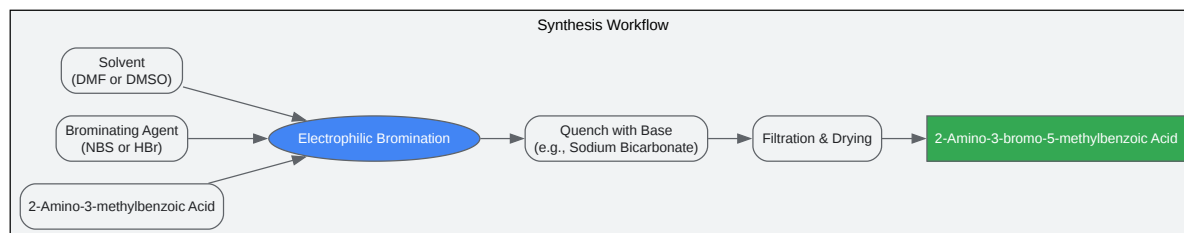
Property	Value	Citations
Molecular Formula	C <sub>8</sub> H <sub>8</sub> BrNO <sub>2</sub>	[1][2][3][4]
Linear Formula	H <sub>2</sub> NC <sub>6</sub> H <sub>2</sub> (Br)(CH <sub>3</sub> )CO <sub>2</sub> H	[5][6]
Molecular Weight	230.06 g/mol	[2][5][6][7][8]
CAS Number	13091-43-5	[2][3][5][7]
IUPAC Name	2-amino-3-bromo-5-methylbenzoic acid	[8]
Melting Point	202-208 °C	[2][3][5][6]
Boiling Point	350.2 °C (Predicted)	[2][3][5]
Density	~1.68 g/cm <sup>3</sup> (Predicted)	[2][3]
Appearance	White to light brown crystalline powder	[3]

## Synthesis and Reaction Pathways

The primary and most established method for synthesizing **2-Amino-3-bromo-5-methylbenzoic acid** involves the direct electrophilic bromination of its precursor, 2-amino-3-methylbenzoic acid (also known as 3-methylantranilic acid).[7] The selection of the brominating agent and solvent system is critical for optimizing yield and purity.

## Established Synthetic Routes

Common approaches utilize N-bromosuccinimide (NBS) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or aqueous hydrogen bromide (HBr) in dimethyl sulfoxide (DMSO). [1][7] The reaction with NBS typically involves stirring the mixture at room temperature or with gentle heating to achieve the desired substitution.[1][7] The polarity of the solvent can influence the regioselectivity of the bromination on substituted anilines, making careful solvent selection crucial to minimize byproducts.[7]



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Caption: General workflow for the synthesis of **2-Amino-3-bromo-5-methylbenzoic acid**.

## Detailed Experimental Protocol (NBS/DMF Method)

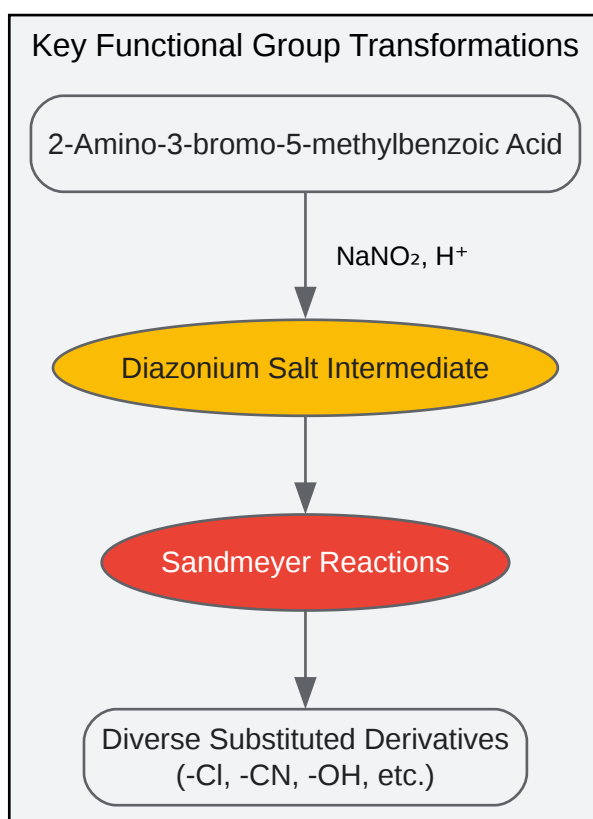
- **Dissolution:** Dissolve 2-amino-3-methylbenzoic acid (1 equivalent) in N,N-dimethylformamide (DMF).
- **Reagent Addition:** Slowly add N-bromosuccinimide (NBS) (1.05 equivalents) to the solution at room temperature.<sup>[1]</sup>
- **Reaction:** Stir the reaction mixture at room temperature for approximately 1 hour.<sup>[1]</sup>
- **Workup:** Pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate.<sup>[1]</sup>
- **Purification:** Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.<sup>[1]</sup> Further purification can be achieved through recrystallization.

## Key Chemical Transformations

The functional groups of **2-Amino-3-bromo-5-methylbenzoic acid**—the primary amine, the bromine atom, and the carboxylic acid—serve as reactive sites for a variety of chemical

transformations.

The primary amino group is particularly versatile. It can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid).[7] This diazonium intermediate is highly valuable as it can undergo a range of Sandmeyer-type reactions, allowing for the substitution of the amino group with a wide array of other functionalities (e.g., -Cl, -CN, -OH).



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Caption: Transformation of the amino group via diazotization and Sandmeyer reactions.

## Applications in Research and Development

The trifunctional nature of this molecule makes it a crucial intermediate in several high-value research and industrial sectors.

- **Pharmaceutical Development:** This compound is a key starting material for synthesizing various pharmaceuticals.<sup>[7][9]</sup> It is particularly investigated for developing treatments for inflammatory diseases and cancer.<sup>[7][9]</sup> The substituted benzoic acid scaffold is instrumental in designing inhibitors of anti-apoptotic proteins that are often overexpressed in cancer cells.<sup>[7]</sup>
- **Biochemical Research:** In biochemistry, it is employed in studies focusing on amino acid interactions and enzyme activity, which helps in elucidating metabolic pathways and protein functions.<sup>[7][9]</sup>
- **Agrochemicals and Dyes:** Beyond medicine, it serves as a versatile reagent in broader organic synthesis and is used as an intermediate in the creation of complex agrochemicals and dyes.<sup>[5][7]</sup>
- **Material Science:** There is growing interest in its potential for developing novel materials, especially in the fields of organic electronics and photonic devices.<sup>[7][9]</sup>

## Analytical and Spectroscopic Characterization

A comprehensive structural elucidation of **2-Amino-3-bromo-5-methylbenzoic acid** relies on various spectroscopic techniques.

- **Mass Spectrometry (MS):** Gas Chromatography-Mass Spectrometry (GC-MS) analysis is a primary technique for its characterization.<sup>[7]</sup> Studies have identified numerous peaks in its mass spectrum, which provide critical information for confirming its molecular mass and elucidating its fragmentation patterns.<sup>[7][8]</sup>
- **Infrared (IR) and Raman Spectroscopy:** FTIR and FT-Raman spectra provide detailed information about the vibrational modes of the molecule's functional groups (e.g., N-H, C=O, C-Br stretches), confirming its structural integrity.<sup>[8]</sup>
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** <sup>1</sup>H NMR and <sup>13</sup>C NMR spectroscopy are essential for confirming the substitution pattern on the aromatic ring and the overall molecular structure.

## Safety, Handling, and Storage

Proper handling and storage are imperative when working with **2-Amino-3-bromo-5-methylbenzoic acid**.

- Hazard Classifications: The compound is classified as harmful if swallowed and may cause an allergic skin reaction.[6][8]
- GHS Hazard Codes: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction).[6][8]
- Personal Protective Equipment (PPE): It is recommended to use appropriate PPE, including gloves, eye protection (eyeshields, faceshield), and a dust mask (type N95 or equivalent).[6]
- Storage: The compound should be stored in a dry, well-sealed container at room temperature.[2][3]

## Conclusion

**2-Amino-3-bromo-5-methylbenzoic acid** is a highly valuable and versatile chemical intermediate. Its unique molecular structure provides a robust platform for the synthesis of a wide range of complex molecules, driving innovation in pharmaceuticals, agrochemicals, and materials science. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in research and development.

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